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Hexa-4,5-dienoic Acid

Cat. No.: B1625256
CAS No.: 72038-67-6
M. Wt: 112.13 g/mol
InChI Key: FEXCPDFDTUXECI-UHFFFAOYSA-N
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Description

Structural and Isomeric Considerations within Dienoic Acid Chemistry

Hexa-4,5-dienoic acid, with the chemical formula C₆H₈O₂, possesses a molecular weight of 112.13 g/mol . evitachem.comsigmaaldrich.com Its structure is characterized by a six-carbon chain terminating in a carboxylic acid and featuring a cumulated diene (an allene) at the C4 and C5 positions. This terminal allene (B1206475) group is the defining feature of the molecule and is responsible for its unique chemical properties and stereochemistry.

The central carbon of the allene (C5) is sp-hybridized, forming two pi bonds with the adjacent sp²-hybridized carbons (C4 and C6). This results in a linear arrangement of the C4=C5=C6 atoms. Consequently, the planes containing the substituents on C4 and C6 are twisted at a 90° angle to each other. This orthogonal arrangement of the double bonds is a hallmark of allene chemistry. wikipedia.org

A key structural feature of this compound is its chirality. Despite the absence of a traditional stereocenter, the molecule can exist as a pair of enantiomers due to the axial chirality of the allene group. This arises because the four substituents around the allene unit (in this case, a hydrogen and the carboxylic acid-bearing chain on C4, and two hydrogens on C6) are arranged in a non-superimposable mirror image relationship. The assignment of absolute configuration (R or S) is based on viewing the molecule along the allene axis and observing the priority of the substituents.

Beyond enantiomerism, this compound can also exhibit positional isomerism within the broader class of hexadienoic acids. These isomers differ in the location of the two double bonds. For instance, the more commonly known sorbic acid is (2E,4E)-hexa-2,4-dienoic acid, a conjugated dienoic acid. organic-chemistry.org The differing placement of the double bonds leads to significant variations in chemical reactivity and physical properties.

Table 1: Structural and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₈O₂ evitachem.comsigmaaldrich.com
Molecular Weight 112.13 g/mol evitachem.comsigmaaldrich.com
CAS Number 72038-67-6 evitachem.comsigmaaldrich.com
SMILES String C=C=CCCC(O)=O evitachem.comsigmaaldrich.com
InChI Key FEXCPDFDTUXECI-UHFFFAOYSA-N evitachem.comsigmaaldrich.com
Key Structural Feature Terminal Allene
Hybridization of Allene Carbons C4 (sp²), C5 (sp), C6 (sp²) wikipedia.org
Isomerism Axial Chirality (Enantiomers)

Table 2: Comparison of this compound with a Conjugated Isomer

CompoundStructureDouble Bond TypeKey Features
This compound CH₂=C=CHCH₂CH₂COOHCumulated (Allenic)Chiral, terminal allene
(2E,4E)-Hexa-2,4-dienoic Acid (Sorbic Acid) CH₃CH=CHCH=CHCOOHConjugatedPlanar diene system, exists as geometric isomers

Historical Context and Evolution of Research on Allenic Carboxylic Acids

The study of allenes has a rich history, initially marked by skepticism regarding their existence. The first synthesis of an allene, glutinic acid (penta-2,3-dienedioic acid), was reported by Burton and Pechmann in 1887, though its structure was not correctly identified until 1954. wikipedia.orgscripps.edu The prediction of the correct structure and the inherent chirality of allenes was made by van't Hoff in 1875. scripps.educaltech.edu The first chiral allene was synthesized in 1935 by Maitland and Mills. scripps.edu

The development of synthetic methods for allenes and the exploration of their reactivity gained significant momentum in the latter half of the 20th century. Allenic carboxylic acids, as a specific subclass, became recognized for their potential as versatile synthetic building blocks. Early research often focused on understanding the fundamental reactivity of the allene moiety in the presence of a carboxylic acid.

More contemporary research has seen a surge in the development of catalytic methods for the synthesis and transformation of allenoic acids. The unique reactivity of the allene group, which can act as both a nucleophile and an electrophile, has been harnessed in a variety of transformations. scripps.edu While specific historical milestones for this compound itself are not prominently documented, the evolution of research on allenoic carboxylic acids in general provides the essential backdrop for its study. Modern synthetic chemistry has increasingly focused on the development of atom-economical and stereoselective reactions involving allenes, including those bearing carboxylic acid functionalities.

Strategic Importance of this compound in Advanced Chemical Synthesis

The strategic importance of this compound in advanced chemical synthesis lies in the unique reactivity of its terminal allene group, which can be exploited to construct complex molecular architectures. Allenes are valuable building blocks due to their ability to participate in a variety of transformations, including cycloadditions, transition metal-catalyzed reactions, and intramolecular cyclizations. The presence of the carboxylic acid functionality in this compound provides a handle for further derivatization or can participate directly in reactions.

One of the key areas where allenoic acids are of interest is in cycloaddition reactions. While the terminal allene of this compound can act as a dienophile, its participation in [2+2] cycloadditions is particularly noteworthy. For example, the photodimerization of related 5-arylpenta-2,4-dienoic acids has been shown to proceed via [2+2] cycloaddition. acs.org

Transition metal catalysis has emerged as a powerful tool for unlocking the synthetic potential of allenes. Palladium-catalyzed reactions, in particular, have been extensively studied. For instance, palladium-catalyzed intramolecular arylative carboxylation of allenes with carbon dioxide has been developed to synthesize β,γ-unsaturated carboxylic acids, which can then be converted to valuable indole (B1671886) derivatives. organic-chemistry.orgacs.org While this specific example does not use this compound directly, it demonstrates the principle of intramolecular cyclization of an allene onto an aryl group, followed by carboxylation.

Furthermore, ruthenium catalysts have been employed for the enantioselective addition of carboxylic acids to allenes, leading to the formation of chiral allylic esters. This highlights the potential for this compound to undergo intermolecular reactions with other carboxylic acids in a stereocontrolled manner. Copper-catalyzed reactions have also been utilized for the synthesis of terminal allenes from alkynyl carboxylic acids, showcasing another facet of the interplay between these two functional groups. acs.orgorganic-chemistry.org

The intramolecular reactions of allenoic acids are of significant interest for the synthesis of lactones. The cyclization of allenoic acids can be promoted by various catalysts to yield furanones and other heterocyclic structures. For example, the intramolecular Tsuji-Trost-type allylation of carboxylic acids has been realized using ruthenium catalysts, leading to the formation of lactones. researchgate.netacs.org

Although specific, high-yield applications of this compound in the synthesis of complex natural products are not widely reported, its structural features make it a potentially valuable, though likely challenging, substrate for the construction of novel molecular frameworks. The combination of a reactive allene and a versatile carboxylic acid in a relatively small molecule continues to present opportunities for the development of new synthetic methodologies.

Table 3: Key Reactions Involving Allenic Carboxylic Acids and Related Structures

Reaction TypeCatalyst/ReagentsProduct TypeReference
Intramolecular Arylative Carboxylation PdCl₂/PAr₃, ZnEt₂, CO₂β,γ-Unsaturated Carboxylic Acids organic-chemistry.orgacs.org
Enantioselective Addition of Carboxylic Acids to Allenes Ruthenium ComplexChiral Allylic Esters
Synthesis of Terminal Allenes Copper(I) IodideTerminal Allenes acs.orgorganic-chemistry.org
Intramolecular Tsuji-Trost-type Allylation Ruthenium ComplexLactones researchgate.netacs.org
[2+2] Photodimerization UV lightCyclobutane derivatives acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B1625256 Hexa-4,5-dienoic Acid CAS No. 72038-67-6

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h3H,1,4-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXCPDFDTUXECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456447
Record name Hexa-4,5-dienoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72038-67-6
Record name Hexa-4,5-dienoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hexa-4,5-dienoic acid
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Contemporary Synthetic Methodologies for Hexa 4,5 Dienoic Acid and Derivatives

Direct Synthetic Routes to Allenic Carboxylic Acids

Direct methods for the synthesis of allenic carboxylic acids like hexa-4,5-dienoic acid often involve the formation of the allene (B1206475) moiety as a key step. These routes can be broadly categorized into catalytic and condensation-based approaches.

Catalytic systems play a crucial role in the efficient synthesis of allenes. A notable approach involves the use of copper enolates, which can react with propargylic systems to yield β-allenic esters. For instance, the reaction of a copper enolate derived from ethyl acetate (B1210297) with propargyl bromide proceeds in an SN2' fashion to produce ethyl 3,4-pentadienoate. This method can be extended to synthesize higher homologues. The copper can be used in catalytic amounts (as low as 0.2 equivalents) and still achieve satisfactory results. illinois.edu

A synergistic dual catalytic system of copper and palladium (Cu/Pd) has been developed for the asymmetric allenylic alkylation of imine esters. This method allows for the synthesis of a variety of α-allenylic α-amino acids, including the naturally occurring (S)‐2‐aminohexa‐4,5‐dienoic acid, with high yields. researchgate.net Gold catalysts have also been explored for the stereoselective cycloisomerization of allenoic acids, indicating their potential in transformations of these compounds. researchgate.net

Catalyst SystemSubstratesProduct TypeKey Features
Copper (catalytic)Lithium enolate of ethyl acetate, Propargyl bromideβ-allenic ester (Ethyl 3,4-pentadienoate)Proceeds via SN2' displacement; efficient for higher homologues. illinois.edu
Synergistic Cu/PdImine esters, Allenyl carbonatesα-Allenylic α-amino acidsHigh yields, good substrate compatibility, enables asymmetric synthesis. researchgate.net
Gold (Au)Allenoic acidsCyclized products (e.g., lactones)Catalyzes stereoselective cycloisomerization. researchgate.net

Condensation reactions are a fundamental tool in carbon-carbon bond formation and can be applied to the synthesis of dienoic acids. While many condensation methods yield conjugated dienes, specific strategies can lead to the formation of allenic structures or their precursors. The Horner-Wadsworth-Emmons reaction, for example, is a powerful method for creating carbon-carbon double bonds and has been used to synthesize (E,E)-5-arylpenta-2,4-dienoic acid esters from cinnamaldehydes and triethyl phosphonoacetate. acs.org

The aldol (B89426) condensation is another widely used reaction. While typically employed to create α,β-unsaturated carbonyl compounds, variations can produce 1,3-dienes. For example, unsaturated aldehydes can react with enolates, followed by dehydration, to form 1,3-diene systems. thieme-connect.de The condensation of crotonaldehyde (B89634) with malonic acid in the presence of a base catalyst like pyridine (B92270) is a known method for producing (2E,4Z)-hexa-2,4-dienoic acid, an isomer of this compound. smolecule.comwikipedia.org

Reaction NameReactantsProductConditions
Horner-Wadsworth-EmmonsCinnamaldehydes, Triethyl phosphonoacetate(E,E)-5-Arylpenta-2,4-dienoic estersNot specified
Aldol CondensationUnsaturated aldehydes, Enolates1,3-DienesThermodynamic or kinetic conditions followed by dehydration thieme-connect.de
Malonic Acid CondensationCrotonaldehyde, Malonic acid(2E,4Z)-Hexa-2,4-dienoic acidPyridine catalyst smolecule.comwikipedia.org

Indirect Synthesis via Functional Group Transformations

Indirect methods involve the synthesis of a precursor molecule which is then converted into the target allenic acid through one or more functional group transformations. These routes often rely on rearrangement reactions or the conversion of other functional groups into the desired allene and carboxylic acid moieties.

Rearrangement reactions can be a powerful strategy for constructing the carbon skeleton of dienoic acids. For example, β-allenic esters, synthesized via copper enolate chemistry, can undergo rapid reconjugation to the corresponding 2,4-dienoates when treated with sodium ethoxide in ethanol. This rearrangement proceeds in excellent yield and primarily produces the 2E, 4Z isomer. illinois.edu

Acid-catalyzed rearrangements of allenes are also known. The treatment of 3-methyl-1,2-butadiene (B1215419) with hydrogen chloride can lead to the formation of isoprene, demonstrating the isomerization of an allene to a conjugated diene. mdpi.com The Baeyer-Villiger oxidation is a classic rearrangement that converts a ketone into an ester or a cyclic ketone into a lactone using peroxy acids or hydrogen peroxide. wiley-vch.denih.gov This reaction could be envisioned as a method to form the carboxylic acid functionality from a suitable ketone precursor in a synthetic route towards this compound.

A straightforward indirect route to this compound involves the oxidation of a precursor alcohol. Hexa-4,5-dien-1-ol can be synthesized and subsequently oxidized to yield the target carboxylic acid. Another potential precursor is hex-5-ynoic acid, which can be synthesized in three steps from cyclohexanone. researchgate.net The terminal alkyne of hex-5-ynoic acid could then potentially be isomerized to the terminal allene of this compound.

The synthesis of dienoic acid derivatives has also been achieved starting from furanone precursors. For instance, 4-benzoyl-5-[(E)-2-phenyl-1-ethenyl]-2,3-dihydro-2,3-furandione reacts with various aminonucleophiles to yield substituted hexadienoic acid derivatives. asianpubs.org

Precursor MoleculeTarget/IntermediateTransformationReference
Hexa-4,5-dien-1-olThis compoundOxidation
CyclohexanoneHex-5-ynoic acidMulti-step synthesis researchgate.net
4-Benzoyl-5-[(E)-2-phenyl-1-ethenyl]-2,3-dihydro-2,3-furandioneSubstituted hexadienoic acidsReaction with aminonucleophiles asianpubs.org

Enantioselective Synthesis of Chiral Allenic Dienoic Acids

The synthesis of chiral molecules in an enantiomerically pure form is a significant goal in organic chemistry. wikipedia.org For allenic acids, which can exhibit axial chirality, several enantioselective methods have been developed.

A highly effective method for the enantioselective synthesis of α-allenoic acids involves the alkylation of α-alkynyl carboxylic acids and α-alkylallenoic acids using chiral lithium amides as noncovalent stereodirecting auxiliaries. This approach allows for the construction of all-carbon quaternary centers at the α-position with high enantioselectivity. nih.gov

Furthermore, a synergistic Cu/Pd catalytic system has been successfully applied to the first catalytic asymmetric synthesis of the naturally occurring (S)‐2‐aminohexa‐4,5‐dienoic acid. This method demonstrates good substrate compatibility and delivers the desired α-allene-substituted amino acid with high yield and enantioselectivity. researchgate.net These catalytic approaches, which use a chiral feature in the catalyst to favor the formation of one enantiomer, are central to modern asymmetric synthesis. wikipedia.org

MethodKey FeatureTarget Molecule TypeChiral Source
Asymmetric AlkylationForms all-carbon quaternary centersα-Alkynyl and α-Alkylallenoic acidsChiral lithium amides
Synergistic Cu/Pd CatalysisAsymmetric allenylic alkylationα-Allenylic α-amino acidsChiral ligands with Cu/Pd catalysts

Mechanistic Understanding of Hexa 4,5 Dienoic Acid Chemical Reactivity

Pericyclic Reactions and Intramolecular Processes

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu The unique arrangement of pi bonds in hexa-4,5-dienoic acid makes it a candidate for several types of pericyclic and intramolecular reactions.

Cyclization Reactions Leading to Lactones and Other Cyclic Systems

The presence of a carboxylic acid and an allene (B1206475) group in the same molecule allows for intramolecular cyclization reactions to form lactones and other cyclic compounds. These reactions can be promoted by various catalysts.

Halolactonization : Enantioselective iodolactonization of allenoic acids can be achieved using trisimidazoline catalysts and iodine. rsc.org This reaction proceeds through a π-allyl cation intermediate. rsc.org The unique reactivity of allenes presents challenges in controlling regioselectivity and stereoselectivity due to the presence of two double bonds and the potential for different intermediates. rsc.org For instance, the reaction of allenes with an electrophilic halogen source can generate either a bridged 3-membered ring halonium ion or a π-allyl cation intermediate. rsc.org In the case of 4-(4-(tert-butyl)phenyl)this compound, iodolactonization with iodine and a trisimidazoline catalyst resulted in the formation of γ-lactones. rsc.org

Palladium-Catalyzed Cyclization : this compound undergoes palladium-catalyzed cyclization-carbonylation in methanol (B129727) to produce an unsaturated methyl ester in good yield. thieme-connect.de Oxygen nucleophiles, such as those in alcohols and carboxylic acids, readily participate in these heterocyclization-carbonylation reactions. thieme-connect.de

Gold-Catalyzed Cyclization : Gold catalysts have been shown to be effective in the cyclization of allenoic acids. mdpi.com For example, the gold-catalyzed enantioselective cyclization of a γ-allenoic acid derivative using a chiral diphosphine ligand and a chiral counteranion resulted in the formation of a five-membered ring lactone. mdpi.com

Summary of Cyclization Reactions of Allenoic Acids
Reaction TypeCatalyst/ReagentProductKey Mechanistic FeatureReference
IodolactonizationTrisimidazoline/I₂γ-LactoneInvolvement of a π-allyl cation intermediate rsc.org
Palladium-Catalyzed Cyclization-CarbonylationPdCl₂(NCPh)₂/CO/MeOHUnsaturated Methyl EsterHeterocyclization followed by carbonylation thieme-connect.de
Gold-Catalyzed Enantioselective Cyclization(S)-BINAP/(R)-TRIP/Au ComplexFive-membered Ring LactoneDual stereocontrol from chiral ligand and counteranion mdpi.com

Diels-Alder Reaction Pathways for Dienoic Acid Scaffolds

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. While this compound itself is not a classic 1,3-diene, dienoic acid scaffolds in general are utilized in Diels-Alder reactions. These reactions are often performed on solid supports, which can facilitate milder reaction conditions and stereoselective outcomes. researchgate.net For example, dienoic carboxylic acids have been immobilized on a Wang resin and reacted with N-substituted maleimides to form hexahydro-1,3-dioxoisoindoles stereoselectively. researchgate.net The use of a solid support can lead to preferential formation of a single cycloadduct. nih.gov

Derivatives of dienoic acids, such as amido trienes synthesized from penta-2(E),4-dienoic acid, undergo intramolecular Diels-Alder reactions to produce bicyclic lactams. soton.ac.uk

Electrocyclization Studies in Related Dienic and Trienic Systems

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. wikipedia.org The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is initiated by heat or light. masterorganicchemistry.com

Studies on the electrocyclization of (Z)-hexa-1,3,5-triene and its hetero-substituted analogs provide insight into the factors influencing these reactions. acs.org Theoretical calculations have shown that the presence of heteroatoms can lower the activation energy of the reaction. acs.org Acyclic conjugated (E,Z,E,E)-tetraenes have been shown to undergo a domino pericyclic process involving a 6π electrocyclization followed by an intramolecular Diels-Alder reaction. researchgate.net

Exploration of Unique Functional Group Reactivity

The allenic and carboxylic acid moieties of this compound allow for a range of oxidative, reductive, and addition reactions.

Oxidative and Reductive Transformations

Oxidation : The diene system in analogous compounds like 2-amino-4,5-hexadienoic acid can be oxidized by reagents such as potassium permanganate (B83412) (KMnO₄) to form diketone intermediates, which can then rearrange. Chromium trioxide (CrO₃) can selectively oxidize the terminal double bond. The double bonds of dienoic acids can also be cleaved by ozone.

Reduction : Catalytic hydrogenation of allenes can lead to the saturation of the double bonds. For instance, catalytic hydrogenation (H₂/Pd) of buta-2,3-dienoic acid selectively saturates the internal double bond. Rhodium-catalyzed hydrogenation has been shown to be effective for the selective mono-hydrogenation of 1,3-dienes. smolecule.com

Oxidative and Reductive Transformations of Dienoic Acids
TransformationReagentProduct TypeReference
OxidationPotassium permanganate (KMnO₄)Diketone intermediates
OxidationChromium trioxide (CrO₃)Epoxide or carboxylic acid derivative
OxidationOzone (O₃)Cleavage of double bonds
ReductionH₂/PdSaturated or partially saturated acids
ReductionRh(CO)₂acac/xantphosMono-hydrogenated dienes smolecule.com

Nucleophilic and Electrophilic Addition Mechanisms

The electron-rich double bonds of the allene in this compound are susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition : The Wittig reaction, a cornerstone for alkene synthesis, involves the nucleophilic attack of a phosphonium (B103445) ylide on a carbonyl group. smolecule.com This method can be used to stereoselectively synthesize dienoic acids. smolecule.com In enzymatic systems, the hydrolysis of related compounds like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid proceeds via a nucleophilic mechanism. nih.gov

Electrophilic Addition : The allene group can undergo electrophilic addition. For example, the reaction of N-(buta-2,3-dienyl)carboxamides with aryl iodides under palladium catalysis proceeds to form oxazoline (B21484) derivatives.

Transition Metal-Catalyzed Reactions and Their Mechanisms

The unique structural feature of this compound, namely the presence of a terminal allene and a carboxylic acid, makes it a versatile substrate for a variety of transition metal-catalyzed transformations. These reactions are powerful tools for synthesizing complex cyclic and acyclic molecules, often with high levels of regio- and stereoselectivity. The mechanism of these reactions is highly dependent on the nature of the transition metal, the ligands, and the reaction conditions. Generally, the metal catalyst activates the allene moiety towards nucleophilic attack, either from the internal carboxylic acid or an external nucleophile, leading to cyclizations or additions.

The reactivity of the allene can be tuned by the choice of the metal catalyst. unimi.it Soft, electrophilic metals like gold and silver typically activate the allene by coordinating to one of the double bonds, making it susceptible to nucleophilic attack. unimi.itacs.org Other metals, such as palladium, can engage in more complex catalytic cycles involving oxidative addition and the formation of π-allyl complexes. unimi.itchim.it Rhodium catalysts are known to participate in a range of transformations including isomerizations, cyclizations, and couplings, often involving rhodium-carbene intermediates or C-H activation pathways. rsc.orgsnnu.edu.cnsci-hub.se

Gold-Catalyzed Reactions

Gold catalysts, particularly cationic gold(I) and gold(III) species, are highly effective for the cycloisomerization of allenic acids. mdpi.combeilstein-journals.org Due to their carbophilic and oxophilic nature, they act as potent π-acids, activating the allene system towards intramolecular attack by the carboxylic acid. This typically leads to the formation of γ-butyrolactones.

The generally accepted mechanism for the gold-catalyzed cyclization of a γ-allenic acid like this compound involves the following key steps:

π-Activation: The cationic gold catalyst coordinates to one of the double bonds of the allene. Coordination to the internal double bond is often favored.

Nucleophilic Attack: The carboxylic acid group acts as an intramolecular nucleophile, attacking the activated allene. This cyclization can proceed via different pathways, most commonly a 5-exo-dig or 6-endo-dig closure. For this compound, a 5-exo-dig cyclization is typically favored, leading to a five-membered lactone ring with an exocyclic double bond. mdpi.com

Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis, regenerating the active gold catalyst and yielding the final lactone product.

Highly stereoselective cycloisomerizations of optically active 4,5-alkadienoic acids to γ-butyrolactones have been achieved using chiral gold complexes. frontiersin.org

Table 1: Gold-Catalyzed Cycloisomerization of Allenic Acids

Catalyst SystemSubstrate TypeProductKey Mechanistic FeatureReference
AuClTerminal γ-alkynoic acids5-Alkylidene-butyrolactones5-exo-dig cyclization mdpi.com
AuCl33-Alkynyl-indole-2-carboxylic acidsPyrano[3,4-b]indol-1(9H)-ones6-endo-dig cyclization mdpi.com
Chiral Gold ComplexesOptically active 4,5-alkadienoic acidsγ-ButyrolactonesAsymmetric induction frontiersin.org

Palladium-Catalyzed Reactions

Palladium catalysts offer a diverse range of reactivity with allenic systems, often proceeding through the formation of a π-allylpalladium intermediate. chim.it Unlike gold catalysis, which is primarily driven by Lewis acidity, palladium catalysis can involve changes in the metal's oxidation state (Pd(0)/Pd(II)). libretexts.org

A key reaction of this compound is palladium-catalyzed cyclization-carbonylation. In the presence of a palladium catalyst, carbon monoxide, and an alcohol, this compound can be converted into an unsaturated methyl ester. thieme-connect.de

The mechanism for this transformation can be outlined as:

Oxidative Addition/Coordination: A Pd(II) species coordinates to the allene.

Intramolecular Oxypalladation: The carboxylic acid attacks the central carbon of the coordinated allene, forming a five-membered ring and a σ-vinylpalladium(II) species.

Carbon Monoxide Insertion: Carbon monoxide inserts into the palladium-carbon bond.

Reductive Elimination/Alcoholysis: The resulting acyl-palladium complex reacts with an alcohol (e.g., methanol) to give the final ester product and regenerate the active palladium catalyst.

Alternatively, palladium(0) can catalyze reactions with aryl or vinyl halides. This typically involves the oxidative addition of the halide to the Pd(0) center, followed by carbopalladation of the allene and subsequent intramolecular cyclization. chim.it

Table 2: Palladium-Catalyzed Reactions of Allenic Acids and Alcohols

Catalyst SystemCo-reagent(s)SubstrateProduct TypeKey IntermediateReference
PdCl2(NCPh)2CO, MethanolThis compoundUnsaturated methyl esterAcyl-palladium complex thieme-connect.de
Pd(OAc)2Aryl HalideAllenyl AlcoholsTetrahydrofuransπ-Allylpalladium complex chim.it
Pd(PPh3)4, K2CO3Aryl IodidesAllenamidesTricyclic systemsπ-Allylpalladium complex chim.it

Rhodium-Catalyzed Reactions

Rhodium catalysts are versatile for various transformations of allenes, including hydrofunctionalizations, cycloadditions, and isomerizations. sci-hub.seresearchgate.net For allenic acids, rhodium catalysis can lead to the formation of furanone derivatives.

In a reaction involving an allenic acid and a diazo compound under rhodium(II) catalysis, a β-methylidene furanone can be produced. rsc.org The proposed mechanism involves the formation of a rhodium-carbene from the diazo compound. This carbene then reacts with the allenic acid. The reaction proceeds through the formation of an adduct which then cyclizes. DFT calculations have shown that the initial product with an exocyclic double bond can tautomerize to a more thermodynamically stable isomer with an endocyclic double bond. rsc.org

Rhodium-catalyzed hydrocarboxylation reactions have also been reported, although these typically involve the formation of hexa-3,5-dienoic acid derivatives from 1,4-dienes, rather than reactions of this compound itself. beilstein-journals.org The general mechanism for rhodium-catalyzed reactions can involve several catalytic cycles, including Rh(I)/Rh(III) and Rh(III)/Rh(III) pathways, often initiated by oxidative addition or concerted metalation-deprotonation. snnu.edu.cn

Table 3: Rhodium-Catalyzed Reactions of Allenic and Propiolic Acids

Catalyst SystemCo-reagent(s)Substrate TypeProduct TypeKey Mechanistic FeatureReference
Rhodium(II)Diazo compoundAllenic acidβ-Methylidene furanoneFormation of a rhodium-carbene intermediate rsc.org
[RhCl(cod)]2, Et2ZnCO2Styrene derivativesCarboxylic acidsHydrocarboxylation beilstein-journals.org
[Rh(COD)Cl]2, DPEphosCarboxylic acidTerminal alkyneBranched allylic estersIsomerization/addition via a Rh-vinyl species sci-hub.se

Advanced Spectroscopic and Spectrometric Characterization in Dienoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including hexa-4,5-dienoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

High-Resolution Proton (¹H) NMR Analysis

High-resolution proton (¹H) NMR spectroscopy is used to identify the different types of protons in a molecule and their immediate chemical environment. For a compound like this compound, the ¹H NMR spectrum would reveal characteristic signals for the protons in the allenic group (C=C=CH₂), the protons adjacent to the carboxylic acid, and the methylene (B1212753) protons in the chain. The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), provide information about the electronic environment and the spatial relationship between neighboring protons.

For a related compound, (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid, the ¹H NMR spectrum in deuterated methanol (B129727) (CD₃OD) showed a terminal methyl group at 1.78 ppm and an olefinic methine proton at 6.48 ppm. nih.gov The coupling constant of 10.5 Hz between H-4 and H-5 helped determine the cis stereochemistry of the double bond. nih.gov

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization (sp³, sp², sp) and the functional groups to which they are attached.

For instance, in the ¹³C NMR spectrum of (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid in CD₃OD, six carbon signals were observed. nih.gov These included a methyl carbon, three olefinic methine carbons, and two quaternary carbons at 141.8 ppm and 168.0 ppm, which were assigned to the enol form of an α-keto carboxylic acid. nih.gov The use of ¹³C-labeled precursors, such as ¹³C₆-cyclohexene in the synthesis of labeled hexanedioic acid, is a powerful technique that, when combined with ¹³C NMR, can confirm positional labeling and quantify isotopic enrichment.

Table 1: Representative ¹³C NMR Data for a Hexadienoic Acid Derivative (Data for (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid)

Carbon AtomChemical Shift (δ) in ppm (in CD₃OD)
C-1168.0
C-2141.8
C-6 (methyl)(not specified)
Olefinic Methines(not specified)

Source: Adapted from reference nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms and determining the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. evitachem.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. Esterification to form a more volatile derivative, such as a methyl or ethyl ester, is a common practice. smolecule.com

The GC separates the components of a mixture, and the MS then provides a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum can be used to identify the compound by comparing it to libraries of known spectra. This technique has been used to identify various fatty acids and their derivatives in complex mixtures. rjeid.com For example, GC-MS analysis of trimethylsilylated (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) has been reported. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful hybrid technique that is ideal for the analysis of complex mixtures containing non-volatile or thermally labile compounds like this compound. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer.

LC-MS/MS can provide both molecular weight information and structural details through tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides a wealth of structural information. A direct and fast LC-MS method has been developed for the quantification of polyunsaturated aldehydes and polar oxylipins, demonstrating the utility of this technique for analyzing related compounds. roscoff-culture-collection.org Furthermore, LC-MS has been employed in the analysis of fatty acid metabolism, separating fatty acids with 14 to 36 carbon atoms. nih.gov

Vibrational Spectroscopy: Infrared (IR) Absorption for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of its carboxylic acid and allenic moieties.

The carboxylic acid group presents two prominent features in the IR spectrum. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgoregonstate.edu Overlapping this broad signal, the C-H stretching vibrations of the aliphatic chain are anticipated to appear around 2850–2960 cm⁻¹. The second key feature of the carboxylic acid is the strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears around 1710 cm⁻¹ for a saturated carboxylic acid dimer. libretexts.orgoregonstate.eduopenstax.org

The most diagnostic feature for this compound in its IR spectrum is the absorption arising from the allenic functional group. The asymmetric stretching of the C=C=C system in a terminal allene (B1206475) gives rise to a characteristic, medium-intensity absorption band in the range of 1950–2000 cm⁻¹. The C-H stretching of the terminal =C-H of the allene is expected around 3000-3100 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch~1710Strong
AlleneC=C=C asymmetric stretch1950-2000Medium
AlkylC-H stretch2850-2960Medium-Strong
Alkene=C-H stretch3000-3100Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is particularly sensitive to the extent of conjugation in a molecule.

For this compound, the chromophores present are the carbonyl group (C=O) and the allene (C=C=C). Crucially, these two functional groups are not in conjugation with each other. The π systems are separated by a saturated carbon atom.

Non-conjugated chromophores generally exhibit absorptions at shorter wavelengths, often below the standard 200 nm cutoff for routine UV-Vis spectroscopy. The isolated C=C bonds of the allene are expected to have a π → π* transition below 200 nm. Similarly, the isolated carbonyl group of the carboxylic acid undergoes a weak n → π* transition, which is also typically observed at wavelengths shorter than those of conjugated systems.

Therefore, the UV-Vis spectrum of this compound is not expected to show significant absorption in the 200–800 nm range. This lack of strong absorption in the near-UV region is a key distinguishing feature when comparing it to its conjugated isomers, such as hexa-2,4-dienoic acid (sorbic acid), which displays a strong absorption maximum around 260 nm due to its extended π-electron system.

The expected UV-Vis absorption data for this compound is summarized in the table below.

Chromophore Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
Non-conjugated Allene (C=C=C)π → π< 200Not significant in standard UV-Vis range
Non-conjugated Carbonyl (C=O)n → π< 220Low

Computational and Theoretical Investigations of Hexa 4,5 Dienoic Acid Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of organic molecules like hexa-4,5-dienoic acid. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide accurate predictions of molecular geometries, bond lengths, and bond angles. For this compound, these calculations would elucidate the unique electronic nature of the allene (B1206475) moiety and its influence on the carboxylic acid group.

Electron density maps derived from DFT can highlight the polarization effects within the molecule, particularly around the sulfonamide group in derivatives like (R)-2-(Toluene-4-sulfonylamino)-hexa-4,5-dienoic acid methyl ester, which correlates with its hydrogen-bonding capacity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and distribution of these orbitals are critical in predicting the molecule's reactivity towards electrophiles and nucleophiles.

For instance, in related allenoic acid systems, the HOMO is typically localized on the C=C=C framework, indicating that this is the likely site for electrophilic attack. The LUMO, conversely, might be distributed over the carbonyl group and the allene, suggesting potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of a Representative Allenoic Acid Derivative using DFT

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DInfluences solubility and intermolecular interactions

Note: The values presented are representative for a model allenoic acid system and are intended for illustrative purposes.

Ab Initio Molecular Orbital Theory for Reaction Energetics and Transition States

Ab initio molecular orbital theory provides a high-level theoretical framework for studying reaction mechanisms, energetics, and the structures of transition states. nih.gov For this compound, these methods can be applied to investigate various transformations, such as cycloadditions and intramolecular rearrangements.

One area of significant interest is the study of cycloaddition reactions involving the allene moiety. acs.org Ab initio calculations can determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface. For example, in the Diels-Alder reaction of an allene with a diene, calculations can distinguish between a concerted [4+2] pathway and a stepwise pathway involving a diradical intermediate. acs.org

Furthermore, these calculations are crucial for understanding the regioselectivity and stereoselectivity of reactions. For instance, in the addition of a radical to a 2,3-allenoic acid, ab initio calculations can predict whether the attack will occur at the central or terminal carbon of the allene. nih.gov Calculations at the G2 level of theory for the reaction of a chlorine radical with propadiene suggested that attack on the central carbon is energetically favored. nih.gov

Table 2: Calculated Activation Barriers for a Hypothetical Cyclization of an Allenoic Acid

Reaction PathwayTransition StateActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
5-exo-dig CyclizationTS115.2-8.5
6-endo-dig CyclizationTS221.8-3.1

Note: The values are hypothetical and serve to illustrate the type of data generated from ab initio calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the alkyl chain in this compound allows for multiple conformations, which can influence its reactivity and interactions with other molecules. Conformational analysis, often performed using force-field calculations or DFT, helps to identify the lowest energy conformers. beilstein-journals.orgsemanticscholar.org For larger, related systems, dynamic NMR (DNMR) spectroscopy has been used to determine the energy barriers between different conformations. semanticscholar.org

Development of Predictive Models for Reactivity

The development of predictive models for the reactivity of this compound and related allenes is a key goal of computational chemistry. These models can be qualitative, based on frontier molecular orbital theory, or quantitative, derived from detailed computational studies of reaction pathways.

Qualitative rules, based on the preferred angle of attack of reagents on multiple bonds, can be used to predict the stereochemistry of reactions. researchgate.net More sophisticated models can be developed by correlating calculated properties, such as orbital energies and atomic charges, with experimentally observed reaction rates and selectivities. For example, the efficiency of orbital overlap between the singly occupied molecular orbital (SOMO) of a radical and the LUMO of the central allene carbon can be a critical factor in determining the outcome of radical additions. nih.gov

Computational studies on the cycloaddition reactions of allenes have led to the development of models that can predict whether a reaction will favor a [4+2] or a [2+2] pathway. acs.org These models often consider the electronic nature of the substituents on both the allene and the diene. The insights gained from these computational investigations are invaluable for designing new synthetic methodologies and for understanding the role of allenoic acids in more complex chemical and biological systems.

Strategic Applications of Hexa 4,5 Dienoic Acid As a Synthetic Building Block

Synthesis of Bioactive Indole-Containing Compounds via Hexa-4,5-dienoyl Intermediates

The indole (B1671886) nucleus is a prominent scaffold in a vast number of natural products and medicinally important compounds, exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties. openmedicinalchemistryjournal.comresearchgate.net The functionalization of the indole core is a key strategy in medicinal chemistry to develop new therapeutic agents. researchgate.netnih.gov

Hexa-4,5-dienoic acid has emerged as a valuable reagent in the synthesis of complex indole derivatives. The allenic group of this compound can be strategically employed in cyclization reactions to construct fused ring systems onto the indole core. For instance, 1-(hexa-4,5-dienoyl)indole can undergo photochemical irradiation to form cyclobutane-fused indolizidines and related structural analogs. researchgate.netlookchem.com This transformation proceeds through a reactive intermediate, showcasing the utility of the hexa-4,5-dienoyl group in generating molecular complexity.

The synthesis of such indole derivatives is of significant interest due to their potential pharmacological applications. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The ability to construct intricate, multi-ring systems based on the indole framework opens up avenues for the discovery of novel bioactive molecules.

Contribution to the Construction of Complex Organic Architectures

The unique reactivity of the allene (B1206475) functional group in this compound makes it an important tool for the construction of complex organic architectures. The ability to participate in various cycloaddition and rearrangement reactions allows for the efficient assembly of intricate molecular skeletons found in natural products and other target molecules.

One notable application is in the synthesis of macrocyclic compounds. For example, dienoic acids, including derivatives of this compound, have been utilized in the synthesis of aromatic macrodiolides. researchgate.netsemanticscholar.org These large-ring structures are of interest for their potential biological activities. semanticscholar.org

Furthermore, the allene moiety can be transformed into other functional groups, providing a gateway to a variety of molecular structures. This versatility makes this compound a valuable starting material in total synthesis, where the goal is to construct complex natural products from simple, commercially available precursors.

Role in Stereoselective Synthesis of Chiral Molecules

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern pharmaceutical chemistry, as the biological activity of a drug is often dependent on its specific three-dimensional arrangement. This compound and its derivatives have proven to be useful in the stereoselective synthesis of chiral molecules. researchgate.net

The allene group itself can be chiral, and methods have been developed for the enantioselective synthesis of allenes. Furthermore, the allene can act as a prochiral center, allowing for stereoselective additions to one of the double bonds. For instance, the addition of organometallic reagents to pyrylium (B1242799) salts can lead to the formation of 2Z,4E-dienals with high stereochemical purity. psu.edu These dienals can then be further transformed into a variety of chiral products.

The development of stereoselective reactions involving this compound and related compounds is an active area of research, with the potential to provide efficient routes to a wide range of enantiomerically pure molecules. nih.govresearchgate.net

Decarboxylative Coupling Reactions for Carbon-Carbon Bond Formation

Decarboxylative coupling reactions represent a powerful strategy for the formation of carbon-carbon bonds, as they often utilize readily available carboxylic acids as starting materials and release carbon dioxide as the only byproduct. nih.gov this compound and its derivatives can participate in such reactions, providing a means to couple the hexadienoyl moiety with other organic fragments. nih.gov

Palladium-catalyzed decarboxylative coupling reactions are particularly common. nih.gov While typical substrates for these reactions often require an anion-stabilizing group adjacent to the carboxyl group, recent studies have shown that dienoic acids can undergo decarboxylative coupling without this feature. nih.gov For example, dienoic acids can be coupled with pentadienyl alcohols in a decarboxylative and dehydrative manner to generate 1,3,6,8-tetraenes. nih.gov This reaction is significant as it expands the scope of decarboxylative coupling reactions to a broader range of substrates.

The ability of this compound to undergo decarboxylative coupling provides a valuable tool for the synthesis of complex polyene structures, which are found in a variety of natural products and functional materials. acs.org

Benzannulation Reactions in Aromatic Compound Synthesis

Benzannulation reactions are a class of chemical reactions that form a benzene (B151609) ring. These reactions are fundamental to the synthesis of a wide variety of aromatic compounds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound derivatives have been shown to be effective substrates in benzannulation reactions for the synthesis of substituted phenols and other aromatic compounds. globalauthorid.comacs.orgacs.org

For instance, 5,6-diaryl-3-methoxycarbonylhexa-3,5-dienoic acids can undergo benzannulation using triethylamine–ethyl chloroformate to produce hydroxy-o-terphenylcarboxylic acid esters. rsc.org This reaction provides a novel route to o-terphenyls, which are precursors to triphenylenes, a class of discotic liquid crystals.

The ability to construct highly substituted aromatic rings from acyclic precursors like this compound derivatives is a testament to the synthetic utility of this building block. These reactions often proceed with high regioselectivity, allowing for the controlled synthesis of complex aromatic structures.

Polymerization Reactions of Dienoic Acid Monomers

Dienoic acids and their esters are valuable monomers for the synthesis of polymers with a range of properties and applications. atamanchemicals.com The presence of two double bonds allows for various polymerization methods, including free radical polymerization and acyclic diene metathesis (ADMET) polymerization. routledge.com

Monomers derived from dienoic acids can be used to produce polymers for coatings, resins, and other materials. atamanchemicals.comroutledge.com For example, dienoic monomers suitable for free radical or ADMET polymerization have been prepared from undecylenic acid, a derivative of a dienoic acid. routledge.com These polymers have applications in the coatings industry. routledge.com

While the polymerization of this compound itself is not widely reported, related dienoic acid monomers have been successfully polymerized. nih.gov For example, esters of isoprenecarboxylic acid, a related dienoic acid, have been polymerized via radical polymerization to form poly(isoprenecarboxylates). nih.gov The study of the polymerization of dienoic acid monomers is an ongoing area of research with the potential to yield new and sustainable polymeric materials. rsc.org

Biosynthetic and Biocatalytic Pathways Involving Dienoic Acids

Enzymatic Degradation of Dienoic Acid Analogues

The enzymatic breakdown of dienoic acids is a key process in the metabolism of various organic compounds by microorganisms. Studies on analogues of hexa-4,5-dienoic acid, such as hydroxylated and phenyl-substituted hexadienoic acids, reveal specific enzymatic activities and degradation pathways.

A notable example is the degradation of (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid, an intermediate in the breakdown of testosterone (B1683101) by the bacterium Comamonas testosteroni TA441. nih.govresearchgate.net In this pathway, the enzyme TesD, a hydrolase, produces (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. nih.gov This is then acted upon by a hydratase, TesE, which converts it to 4-hydroxy-2-oxohexanoic acid. nih.gov This reaction is analogous to a step in the bacterial degradation of 4-methylcatechol. nih.gov

Another well-studied analogue is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), an intermediate in the degradation of biphenyl. The enzyme HOPDA hydrolase, found in Pseudomonas cruciviae S93 B1, catalyzes the cleavage of the C5-C6 bond of HOPDA to yield benzoic acid and 2-oxopent-4-enoic acid. tandfonline.com Similarly, in the degradation of carbazole, a C-C bond hydrolase from Pseudomonas sp. LD2, known as CarC, acts on 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid. atamanchemicals.com This enzyme has high specificity for its substrate and shows little activity towards similar compounds like 2-hydroxy-6-oxohepta-2,4-dienoic acid. atamanchemicals.com

The degradation of 4-chlorobiphenyl (B17849) also proceeds through a dienoic acid intermediate. The meta-cleavage product, 2-hydroxy-6-oxo-6-(4′-chlorophenyl) hexa-2,4-dienoic acid, is hydrolyzed to chlorobenzoic acid. microbiologyresearch.org However, alternative bioconversion pathways can lead to other acidic metabolites with saturated or shorter side chains. microbiologyresearch.org

The table below summarizes the enzymes involved in the degradation of some dienoic acid analogues.

EnzymeSubstrateProduct(s)Source Organism
TesE (Hydratase)(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid4-hydroxy-2-oxohexanoic acidComamonas testosteroni TA441
HOPDA Hydrolase2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acidBenzoic acid, 2-oxopent-4-enoic acidPseudomonas cruciviae S93 B1
CarC (Hydrolase)2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acidAnthranilatePseudomonas sp. LD2
Hydrolase2-hydroxy-6-oxo-6-(4′-chlorophenyl) hexa-2,4-dienoic acidChlorobenzoic acidPseudomonas testosteroni B-356

Involvement in Natural Product Biosynthesis and Metabolic Networks

Dienoic acids are integral components of various natural products and are involved in complex metabolic networks. While direct evidence for this compound's role is not prominent, the biosynthesis of other natural products highlights the importance of similar structures.

For instance, the biosynthesis of microcystins, a class of toxins produced by cyanobacteria, involves the unusual β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid). beilstein-journals.org This complex molecule is assembled by a combination of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). beilstein-journals.org The biosynthesis of hectochlorin, another cyanobacterial natural product with antifungal activity, is initiated with the activation of hexanoic acid. beilstein-journals.org

In the bacterial degradation of steroids like testosterone and cholesterol, a key step involves the cleavage of the steroid ring structure, leading to the formation of (2Z,4Z)-2-hydroxyhexa-2,4-dienoate. qmul.ac.uk This reaction is catalyzed by the hydrolase enzyme TesD (also known as HsaD), which is part of a larger gene cluster responsible for steroid catabolism in bacteria like Comamonas testosteroni and Mycobacterium tuberculosis. qmul.ac.uk This places dienoic acid metabolism at a crucial intersection between steroid degradation and central carbon metabolism.

The amino acid analogue, 2-amino-4,5-hexadienoic acid, also known as allenic norleucine, is a non-proteinogenic amino acid found in the mushroom Amanita solitaria. Its biosynthesis likely involves enzymatic pathways that introduce the allene (B1206475) functionality.

The following table details some natural products and metabolic pathways involving dienoic acid structures.

Natural Product / PathwayKey Dienoic Acid Moiety/AnalogueOrganism/SystemSignificance
Microcystin3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda)Freshwater cyanobacteriaHeptapeptide toxin
Hectochlorin BiosynthesisHexanoic acid (starter unit)Lyngbya majuscula (cyanobacterium)Antifungal and anticancer agent
Steroid Degradation(2Z,4Z)-2-hydroxyhexa-2,4-dienoateComamonas testosteroni, Mycobacterium tuberculosisIntermediate in the catabolism of steroids
Allenic Norleucine2-amino-4,5-hexadienoic acidAmanita solitaria (mushroom)Non-proteinogenic amino acid

Microbial Transformation Studies of Dienoic Acid Structures

Microbial transformations are a powerful tool for producing novel or modified compounds. While specific biotransformation studies on this compound are not widely reported, research on related dienoic acids demonstrates the potential for microbial systems to modify these structures.

The biotransformation of other fatty acids can lead to the formation of dienoic acids. For example, some fungi and bacteria can introduce double bonds into saturated or monounsaturated fatty acids. jmaps.in

Studies on the degradation of aromatic compounds have revealed the microbial transformation of various substituted hexa-2,4-dienoic acids. For example, the degradation of dibenzofuran (B1670420) and dibenzo-p-dioxin (B167043) by Sphingomonas wittichii strain RW1 proceeds through 2-hydroxy-6-oxo-6-(2′-hydroxyphenyl)-hexa-2,4-dienoic acid (HOHPDA), which is then hydrolyzed. researchgate.netmdpi.com

The enzymatic hydrolysis of racemic 2,3-allenenitriles by whole cells of Rhodococcus erythropolis AJ270 has been used to synthesize enantioenriched axially chiral 2,3-allenoic acids. researchgate.netresearchgate.net This process involves a nitrile hydratase and a substrate-dependent enantioselective amidase. researchgate.net This demonstrates the potential for biocatalytic methods to produce specific stereoisomers of allenoic acids, a class to which this compound belongs.

Research on the bioconversion of 2-hydroxy-6-oxo-6-(4′-chlorophenyl) hexa-2,4-dienoic acid, a metabolite from 4-chlorobiphenyl, by Pseudomonas putida has shown the formation of various acidic metabolites. microbiologyresearch.org These products result from alternative bioconversion pathways that can lead to analogues with saturated or shorter side chains. microbiologyresearch.org

The table below provides examples of microbial transformations involving dienoic acid analogues.

MicroorganismSubstrateProduct(s)Transformation Type
Rhodococcus erythropolis AJ270Racemic 2,3-allenenitrilesEnantioenriched (aR)-2,3-allenamides and (aS)-2,3-allenoic acidsHydrolysis
Sphingomonas wittichii RW12-hydroxy-6-oxo-6-(2′-hydroxyphenyl)-hexa-2,4-dienoic acidSalicylateHydrolysis
Pseudomonas putida2-hydroxy-6-oxo-6-(4′-chlorophenyl) hexa-2,4-dienoic acidChlorobenzoic acid and other acidic metabolitesHydrolysis and other conversions
Comamonas testosteroni TA441Testosterone(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid (intermediate)Steroid degradation

Advanced Analytical Methodologies for Dienoic Acid Characterization and Quantification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of hexa-4,5-dienoic acid from potential isomers and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Isomeric and Purity Analysis

High-Performance Liquid Chromatography is a powerful tool for the analysis of non-volatile compounds like this compound. The technique allows for the separation of isomers and the assessment of purity under ambient temperature conditions, which is particularly advantageous for thermally sensitive molecules.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methodologies developed for other dienoic acids can be adapted. For instance, the analysis of a derivative, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)this compound, has been reported using HPLC, indicating the suitability of this technique for compounds containing the this compound moiety. smolecule.com

Research on related compounds, such as 2-hydroxyhexa-2,4-dienoic acid, a structural isomer, has utilized reversed-phase HPLC with an ODS-3 (Octadecylsilane) column. nih.govresearchgate.net This type of stationary phase separates compounds based on their hydrophobicity. For this compound, a similar reversed-phase approach would likely be effective. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the gradient being optimized to achieve the desired separation. nih.govresearchgate.net Chiral HPLC, using columns like Chiralcel® OD-H, has been employed for the enantiomeric separation of other dienoic acids and could be applicable for resolving enantiomers of chiral derivatives of this compound.

Table 1: Illustrative HPLC Conditions for Dienoic Acid Analysis

Parameter Typical Conditions for Related Dienoic Acids
Column Reversed-Phase C18 (e.g., ODS-3), Chiral (e.g., Chiralcel®)
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier (e.g., TFA)
Detection UV-Vis (typically around 200-230 nm for non-conjugated dienes)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 40°C)

This table presents typical starting conditions for HPLC method development for dienoic acids based on published methods for related compounds.

Gas Chromatography (GC) for Volatile Derivative Profiling

Gas Chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since carboxylic acids like this compound are generally not volatile enough for direct GC analysis, they are typically converted into more volatile derivatives, such as methyl esters or trimethylsilyl (B98337) (TMS) esters.

The analysis of other hexa-dienoic acid isomers, such as (2E,4E)-hexa-2,4-dienoic acid (sorbic acid), has been successfully performed using GC after trimethylsilylation. hmdb.caresearchgate.net This derivatization process replaces the acidic proton of the carboxylic acid with a TMS group, increasing volatility. Similarly, the analysis of hepta-2,4-dienoic acid as its methyl ester has been reported. nih.gov For this compound, esterification to its methyl or ethyl ester, or conversion to its TMS derivative, would be a prerequisite for GC analysis.

The choice of the GC column is critical for achieving good separation. Fused-silica capillary columns with a variety of stationary phases, such as those with 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5MS), are commonly used for the analysis of fatty acid methyl esters. dss.go.thijpras.com The temperature program of the GC oven is optimized to separate the target analyte from any impurities or side products from the derivatization reaction.

Table 2: Typical GC Conditions for Dienoic Acid Derivative Analysis

Parameter Typical Conditions for Related Dienoic Acid Derivatives
Derivatization Esterification (e.g., with Methanol/H+) or Silylation (e.g., with BSTFA)
Column Capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm ID)
Carrier Gas Helium or Hydrogen
Injector Temp. 250-280°C
Oven Program Temperature gradient (e.g., 100°C to 250°C at 5-10°C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table outlines common starting parameters for GC method development for derivatized dienoic acids.

Coupled Analytical Techniques (e.g., GC-MS, LC-MS) in Research Contexts

For unambiguous identification and quantification, especially in complex mixtures, chromatography is often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection of MS. As the derivatized this compound elutes from the GC column, it is ionized, and the resulting mass spectrum provides a molecular fingerprint, confirming its identity. The fragmentation pattern in the mass spectrum can also provide structural information. For example, studies on the Diels-Alder adducts of conjugated linoleic acid have shown that GC-MS can differentiate between various isomers based on their mass spectral fragmentation. dss.go.th The analysis of various plant extracts has also utilized GC-MS to identify different dienoic acids and other fatty acids. ijpras.comnih.govjaper.in

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing this compound in its native form without the need for derivatization. This is a significant advantage as it avoids potential side reactions and simplifies sample preparation. LC-MS methods have been developed for a wide range of carboxylic acids. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC, such as in LC-Orbitrap-HRMS, has been used to identify hydroxylated dienoic acids, demonstrating the high sensitivity and mass accuracy of this technique. researchgate.net For this compound, LC-MS would be the method of choice for analysis in biological matrices or for monitoring its presence in complex chemical reactions.

Spectroscopic Quantification and Impurity Detection

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR can be used to identify and quantify the compound based on the chemical shifts and integration of proton signals. For this compound, characteristic signals would be expected for the allenic protons (C=C=CH), the protons adjacent to the carboxylic acid, and the other methylene (B1212753) protons in the chain.

¹³C NMR provides information on the carbon skeleton. The signal for the allenic carbon (C=C=C) at around 200 ppm is highly characteristic and can be used to distinguish it from conjugated dienoic acid isomers.

For related dienoic acids, NMR has been used to differentiate between geometric isomers based on distinct coupling constants and chemical shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The carboxylic acid O-H stretch (a broad band around 2500-3300 cm⁻¹).

The carboxylic acid C=O stretch (a strong band around 1700-1725 cm⁻¹).

The allenic C=C=C stretch (a characteristic band around 1950 cm⁻¹).

The presence and sharpness of these peaks can be used to assess the purity of a sample. For example, the absence of significant absorption in the hydroxyl region could indicate the formation of an ester. The combination of IR and NMR spectroscopy provides a powerful tool for the unambiguous structural confirmation and purity assessment of this compound. thermofisher.com

Table 3: Key Chemical Compounds Mentioned

Compound Name
(2E,4E)-hexa-2,4-dienoic acid
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)this compound
2-hydroxyhexa-2,4-dienoic acid
4-hydroxy-6-methoxy-6-oxohexa-2,4-dienoic acid
4-methylhexa-2,4-dienoic acid
Acetonitrile
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
Hepta-2,4-dienoic acid
This compound
Methanol
Sorbic acid

Frontiers in Hexa 4,5 Dienoic Acid Research

Innovations in Sustainable and Green Synthetic Methodologies

The shift towards green chemistry has profoundly influenced the synthesis of specialty chemicals, including dienoic and allenoic acids. Researchers are actively developing methods that minimize environmental impact by utilizing renewable feedstocks, employing biocatalysis, and adopting energy-efficient techniques.

A significant area of innovation is the use of biocatalysts, particularly enzymes like lipases, to conduct stereoselective transformations under mild conditions. Lipase-catalyzed resolutions and transesterifications have been successfully employed in the synthesis of related dienoic and fatty acids. gwern.netacs.org These enzymatic routes often occur in non-aqueous media, which can be optimized by using safer, green solvents. gwern.net This approach aligns with the principles of green chemistry, which has spurred research into bio-based transformations and materials. Current time information in Bangalore, IN.

Another key strategy involves the use of renewable resources, such as plant oils and biomass-derived carbohydrates, as starting materials. acs.orgacs.org Multi-step enzymatic cascades have been designed to convert abundant fatty acids from vegetable oils into valuable dicarboxylic acids, demonstrating a sustainable alternative to petroleum-based feedstocks. acs.org Modern synthetic techniques like microwave-assisted organic synthesis and continuous-flow processes are also being applied to the synthesis of related conjugated fatty acids. nih.gov These methods can significantly reduce reaction times and improve energy efficiency compared to conventional heating. nih.gov The development of highly selective catalysts, for instance in palladium-catalyzed Negishi and Suzuki couplings for dienoic ester synthesis, contributes to sustainability by maximizing atom economy and minimizing the formation of isomeric byproducts. core.ac.ukfluorochem.co.uk

Table 1: Comparison of Sustainable Synthetic Methodologies for Dienoic and Allenoic Acids
MethodologyKey FeaturesAdvantagesRelevant Research Finding
Biocatalysis (Enzymatic Synthesis)Uses enzymes like lipases for catalysis. gwern.netacs.orgHigh stereoselectivity, mild reaction conditions, reduced waste.Lipase-catalyzed acetylation and transesterification for synthesizing chiral fatty acids and esters. gwern.netacs.org
Renewable FeedstocksUtilizes plant oils and other biomass as starting materials. acs.orgReduces reliance on petrochemicals, biodegradable potential.Multi-step enzyme catalysis to produce long-chain dicarboxylic acids from vegetable oils. acs.org
Microwave-Assisted SynthesisEmploys microwave irradiation for heating. nih.govRapid reaction rates, improved energy efficiency, higher yields.Successfully employed for the preparation of conjugated linoleic acids. nih.gov
Highly Selective CatalysisUses advanced catalysts (e.g., Palladium-based) to control reaction outcomes. core.ac.ukfluorochem.co.ukHigh isomeric purity (≥98%), minimizes purification steps and waste.Pd-catalyzed Negishi and Suzuki couplings provide highly stereoselective routes to dienoic esters. core.ac.ukfluorochem.co.uk

Elucidation of Novel Reactivity Modes and Catalytic Systems

The unique allenic structure of hexa-4,5-dienoic acid and its analogs makes them ideal substrates for exploring novel chemical transformations. Research has uncovered a diverse array of reactivity modes, primarily driven by the development of sophisticated metal-based catalytic systems.

Gold catalysts, for example, have been identified as highly effective for the cycloisomerization of allenoic acids. d-nb.info This reaction provides an efficient, asymmetric approach to producing naturally occurring γ-butyrolactones, which are valuable chiral building blocks. d-nb.info Similarly, silver nitrate (B79036) (AgNO₃) has been used to catalyze the cyclization of allenoic acids to butenolides. ontosight.ai

Copper-catalyzed reactions have opened new avenues for functionalization. One notable example is a three-component reaction involving 2,3-allenoic acids, sulfur dioxide, and aryldiazonium salts, which yields 4-sulfonylated furan-2(5H)-ones. nih.gov Another novel copper-catalyzed annulation with diphenylphosphine (B32561) oxide leads to the formation of 4-phosphate butenolides. acs.org

Palladium catalysis is particularly versatile. It has been used for the halolactonization of 2,3-allenoic acids, followed by Suzuki coupling reactions to produce 4-aryl-2(5H)-furanones. nih.gov Furthermore, palladium acetate (B1210297) can catalyze the cyclization of 2,3-allenoic acids in the presence of simple allenes, leading to complex furanone derivatives through a process involving a furanonyl palladium intermediate. acs.org Other metals, such as rhodium and titanium, have also been employed to catalyze unique transformations, including coupling cyclizations and intermolecular cross-cyclomagnesiation reactions, respectively. researchgate.netresearchgate.net

Table 2: Novel Catalytic Systems and Reactivity of Allenoic Acids
Catalytic SystemReactivity ModeProduct TypeRelevant Research Finding
Gold (Au) ComplexesAsymmetric Cycloisomerizationγ-Vinylic γ-butyrolactonesProvides an efficient modular approach from allenoic acids to natural lactones. d-nb.info
Copper (Cu)(II)Three-Component Reaction / Annulation4-Sulfonylated or 4-Phosphorylated Furan-2(5H)-onesProceeds via a radical process to incorporate sulfur dioxide or phosphine (B1218219) oxide. acs.orgnih.gov
Palladium (Pd)Halolactonization / Suzuki Coupling / Cyclization4-Aryl-2(5H)-furanones and other complex butenolidesVersatile catalyst for C-C bond formation and cyclization reactions. acs.orgnih.gov
Silver (Ag) NitrateCyclizationButenolidesCatalyzes the conversion of allenoic acids to butenolides in acetone. ontosight.ai
Titanium (Ti) Cp₂TiCl₂Intermolecular Cross-CyclomagnesiationSpecific (5Z,9Z)-Dienoic AcidsA key step in the synthesis of hybrid molecules based on dienoic acids. researchgate.net
Rhodium (Rh) [Cp*RhCl₂]₂Coupling Cyclization2(5H)-FuranonesCatalyzes the coupling of 2,3-allenoic acids with 2,3-allenols. researchgate.net

Application in Materials Science for Advanced Polymeric Structures

The presence of two reactive double bonds and a carboxylic acid functional group makes this compound and related dienoic acids valuable monomers for the synthesis of advanced polymeric materials. atamanchemicals.com Their ability to undergo polymerization allows for the creation of polymers with specific properties like elasticity and thermal stability. ontosight.aiatamanchemicals.com

One innovative approach involves the polymerization of amphiphilic dienoic acids in highly organized systems like Langmuir-Blodgett (LB) multilayers. d-nb.info In these systems, the acid monomers self-assemble into monolayers at an air-water interface, which can then be built up into multilayer films. These organized assemblies can be rapidly photopolymerized using UV light. d-nb.info This process can occur in two steps: initial irradiation yields soluble polymers, while further irradiation can produce insoluble, cross-linked polymer networks, offering precise control over the material's properties. d-nb.info

Dienoic acids are also crucial in the production of bio-based polyesters. repositorioinstitucional.mx The synthesis of polyesters from aliphatic diols and dicarboxylic acids is a well-established method, and dienoic acids fit perfectly into this scheme as di-functional monomers. nih.govmdpi.com Research into vegetable oil-based polymers has demonstrated the synthesis of linear, thermo-reversible polymers using Diels-Alder reactions, where furan-modified fatty acid derivatives act as the diene component. core.ac.uk This approach opens pathways to novel macromolecular materials with promising applications in self-healing and recyclable plastics. core.ac.uk The development of catalysts tolerant to carboxylic acid groups has further enabled the direct condensation polymerization of fatty acid-derived monomers at high temperatures to yield total bio-based polyesters. repositorioinstitucional.mx

Table 3: Applications of Dienoic Acids in Polymer Synthesis
Polymerization MethodMonomer TypeResulting Polymer StructureKey Feature/Application
PhotopolymerizationAmphiphilic Dienoic Acids in LB MultilayersSoluble linear polymers or insoluble cross-linked networksPrecise control over polymer architecture in highly organized thin films. d-nb.info
Condensation PolymerizationDienoic Acids and Aliphatic DiolsLinear Aliphatic PolyestersCreation of biodegradable polymers from bio-based monomers. repositorioinstitucional.mxnih.govmdpi.com
Diels-Alder PolymerizationFuran-modified Fatty Acid DerivativesThermo-reversible Polymer NetworksPotential for self-healing and recyclable materials. core.ac.uk
Free Radical PolymerizationFatty Acid Vinyl EstersNon-linear PolymersHomopolymerization confirmed by the disappearance of vinyl proton signals in NMR. core.ac.uk

Integration of Artificial Intelligence and Machine Learning in Dienoic Acid Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from the design of new molecules to the prediction of their properties and synthetic pathways. The study of dienoic acids is beginning to benefit significantly from these computational tools.

Beyond planning, ML models are being developed to predict the outcomes and optimal conditions of chemical reactions. nih.govneurips.cc By training on millions of reaction examples, these models can suggest the most suitable catalysts, solvents, reagents, and temperatures for a given transformation, a task that traditionally relies heavily on expert intuition. nih.govnih.gov This can dramatically speed up the optimization of synthetic procedures for compounds like this compound.

AI is also being used to discover new functional molecules. Computational, cavity-based search methods have been used to mine protein databases and identify novel enzymes, such as fatty acid photodecarboxylases, that can act on fatty acid substrates. nih.govresearchgate.net In materials science, ML is being used to forge a deeper understanding of structure-property relationships. nih.gov By representing polymers as graphs, novel ML models can now predict a wide range of physical properties based solely on the structure of the monomer, such as a dienoic acid. llnl.govnih.gov This data-driven approach accelerates the design of new polymers with tailored performance characteristics, including those derived from sustainable, bio-based monomers. llnl.govnih.gov

Table 4: Role of AI and Machine Learning in Dienoic Acid Research
Application AreaAI/ML TechniqueFunctionImpact on Dienoic Acid Research
Synthetic Route DesignTransformer-based Retrosynthesis ModelsProposes multi-step pathways to a target molecule. nih.govengineering.org.cnAccelerates the discovery of efficient syntheses for novel dienoic acids, including those with challenging allene (B1206475) groups. gwern.net
Reaction OptimizationNeural Network ModelsPredicts optimal reaction conditions (catalyst, solvent, temp.). nih.govReduces trial-and-error experimentation in the lab by suggesting suitable conditions for new reactions. nih.govnih.gov
Polymer Property PredictionGraph Neural Networks (GNNs)Predicts physical properties of a polymer from its monomer structure. llnl.govnih.govEnables rapid, data-driven design of new polymers with desired characteristics based on dienoic acid monomers. nih.govllnl.gov
Enzyme/Catalyst DiscoveryCavity-based Computational ScreeningIdentifies novel enzymes with desired activity from protein databases. nih.govresearchgate.netFacilitates the discovery of new biocatalysts for the sustainable synthesis and modification of fatty acids. nih.gov

Q & A

Q. What are the recommended synthetic routes for Hexa-4,5-dienoic Acid in laboratory settings?

this compound derivatives are typically synthesized via Claisen-Schmidt condensation. For example, a related compound (2-oxo-6-phenylhexa-3,5-dienoic acid) was prepared by reacting pyruvic acid with cinnamaldehyde in methanol under basic conditions, yielding 72–80% after purification . Adjusting stoichiometry, solvent polarity (e.g., methanol vs. ethanol), and reaction time can optimize yields. Researchers should validate product purity via melting point analysis and spectroscopic techniques.

Q. How should this compound be handled to mitigate safety risks?

Safety protocols include using flame-resistant equipment (due to flammability), wearing nitrile gloves, and working in a fume hood to avoid inhalation. Storage requires inert atmospheres and temperatures below 25°C. Emergency measures for skin/eye contact involve immediate flushing with water and medical consultation .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, in related allenolic acids, 1H^1H-NMR identifies conjugated diene protons (δ 5.2–6.5 ppm) and carboxyl protons (δ 10–12 ppm). Fourier-Transform Infrared (FTIR) spectroscopy confirms carboxyl (1700–1725 cm1^{-1}) and conjugated double bonds (1600–1650 cm1^{-1}) .

Q. What factors influence the solubility of this compound in aqueous systems?

Solubility depends on pH and functional group derivatization. The parent compound is poorly water-soluble, but introducing polar groups (e.g., hydroxyl or amine) via functionalization improves solubility. Solvent selection (e.g., DMSO for biological assays) should align with experimental goals .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies may arise from purity variations or assay conditions. Validate compound purity via HPLC (>98%) and replicate experiments under controlled parameters (e.g., temperature, cell line viability). Cross-reference findings with structurally analogous compounds, such as Schiff base derivatives of cinnamaldehyde, which show activity dependence on substituent electronegativity .

Q. What experimental designs optimize reaction yields for this compound derivatives?

Design of Experiments (DoE) frameworks can systematically test variables like catalyst loading (e.g., NaOH concentration), solvent polarity, and reaction time. For example, increasing NaOH equivalents in Claisen-Schmidt condensations improved yields from 65% to 80% in related syntheses . Statistical tools (e.g., ANOVA) help identify significant factors .

Q. How should researchers analyze NMR data to confirm the geometry of this compound’s conjugated system?

Coupling constants (JJ) in 1H^1H-NMR distinguish cis vs. trans dienes. For allenic systems, vicinal coupling (e.g., J4,5J_{4,5}) typically ranges from 8–12 Hz for trans and 2–5 Hz for cis configurations. Additional validation via 13C^{13}C-NMR can identify deshielded carbons adjacent to conjugated bonds .

Q. What strategies validate the stability of this compound under physiological conditions?

Accelerated stability studies (e.g., 40°C/75% relative humidity) over 4–8 weeks assess degradation. Monitor via UV-Vis spectroscopy for absorbance shifts in the conjugated system (λmax 230–260 nm). Compare results to structurally stable analogs, such as 4,5-dehydro docosahexaenoic acid, which resists hydrolysis at pH 7.4 .

Q. How do computational methods complement experimental studies of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electrophilic regions (e.g., α,β-unsaturated carbonyl sites) prone to nucleophilic attack. Compare HOMO-LUMO gaps with experimental kinetic data to validate mechanistic pathways. Software like Gaussian or ORCA can model transition states for cycloaddition reactions .

Q. What statistical approaches address variability in biological assay data for this compound derivatives?

Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For dose-response studies, logistic regression models quantify EC50 values. Report confidence intervals (95%) and use Grubbs’ test to identify outliers in triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.